molecular formula C25H22N2O2 B4084358 3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No. B4084358
M. Wt: 382.5 g/mol
InChI Key: PBAUOFOXSCMFQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as BIX-01294, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BIX-01294 is a histone methyltransferase inhibitor that has been shown to have a variety of effects on cellular processes, including gene expression, cell differentiation, and cell proliferation. In

Mechanism of Action

The mechanism of action of 3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one involves the inhibition of histone methyltransferases, specifically the G9a and GLP enzymes. These enzymes are responsible for adding methyl groups to histone H3 lysine 9 (H3K9), which is a critical step in the regulation of gene expression. The inhibition of G9a and GLP by 3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one leads to a decrease in H3K9 methylation, which in turn can lead to changes in gene expression patterns.
Biochemical and Physiological Effects:
3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to have a variety of biochemical and physiological effects. In addition to its effects on histone methylation and gene expression, 3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has also been shown to induce cell differentiation and inhibit cell proliferation in certain cell types. 3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has also been shown to have anti-tumor effects in some cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one in lab experiments is its specificity for G9a and GLP histone methyltransferases. This specificity allows researchers to selectively inhibit these enzymes and study their effects on cellular processes. However, one of the limitations of using 3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one is its potential toxicity, which can limit its use in certain cell types or experimental conditions.

Future Directions

There are several future directions for research on 3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one. One area of research is the development of more potent and selective inhibitors of G9a and GLP histone methyltransferases. Another area of research is the study of the effects of 3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one on other cellular processes, such as DNA methylation and chromatin remodeling. Additionally, the potential therapeutic applications of 3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one in the treatment of cancer and other diseases are an area of active research.

Scientific Research Applications

3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to have a variety of applications in scientific research. One of the most significant applications is in the study of epigenetics, which is the study of changes in gene expression that are not caused by changes in the DNA sequence. 3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been shown to inhibit the activity of histone methyltransferases, which are enzymes that add methyl groups to histone proteins. Histone methylation plays a critical role in regulating gene expression, and the inhibition of histone methyltransferases by 3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one can lead to changes in gene expression patterns.

properties

IUPAC Name

3-hydroxy-3-(2-methyl-1H-indol-3-yl)-1-[(4-methylphenyl)methyl]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c1-16-11-13-18(14-12-16)15-27-22-10-6-4-8-20(22)25(29,24(27)28)23-17(2)26-21-9-5-3-7-19(21)23/h3-14,26,29H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAUOFOXSCMFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(C4=C(NC5=CC=CC=C54)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 2
Reactant of Route 2
3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 3
3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 4
3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 5
3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 6
3'-hydroxy-2-methyl-1'-(4-methylbenzyl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

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